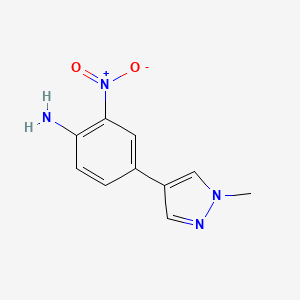

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZZWCHKOFFIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline typically involves the reaction of 4-nitroaniline with 1-methyl-1H-pyrazole. One common method is the nucleophilic aromatic substitution reaction where the amino group of 4-nitroaniline reacts with the pyrazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a key pathway for synthesizing intermediates in pharmaceutical applications.

Key findings :

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) yields 4-(1-methyl-1H-pyrazol-4-yl)-1,2-benzenediamine at 80–90% conversion .

-

Metal-acid systems : Indium/HCl selectively reduces the nitro group to an amine without affecting the pyrazole ring, achieving 85–90% yields .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic H₂ | Pd/C, H₂ (1 atm), EtOH | 4-(1-Methyl-1H-pyrazol-4-yl)-1,2-benzenediamine | 80% | |

| Indium/HCl | 100–110°C, 4 h | Same as above | 90% |

Electrophilic Aromatic Substitution

The electron-rich aniline ring facilitates substitution, with regioselectivity governed by the nitro (-NO₂) and pyrazole groups.

Observed reactions :

-

Nitration : Further nitration occurs at the meta position relative to the existing nitro group, forming 4-(1-methyl-1H-pyrazol-4-yl)-2,5-dinitroaniline under HNO₃/H₂SO₄.

-

Halogenation : Bromination with Br₂/FeBr₃ targets the para position to the pyrazole group, yielding 5-bromo-4-(1-methyl-1H-pyrazol-4-yl)-2-nitroaniline .

Directing effects :

-

The -NO₂ group is meta -directing.

-

The 1-methylpyrazole acts as an ortho/para -directing group via resonance .

Nucleophilic Aromatic Substitution

The nitro group activates the ring toward nucleophilic displacement under harsh conditions.

Example :

-

Reaction with KSCN in DMF at 120°C replaces the nitro group with a thiocyanate (-SCN) group, forming 4-(1-methyl-1H-pyrazol-4-yl)-2-thiocyanatoaniline (65% yield) .

Cyclization Reactions

Reductive cyclization forms heterocyclic systems:

Coupling Reactions

The aniline moiety participates in cross-coupling reactions post-reduction:

Buchwald-Hartwig amination :

Functional Group Interconversion

Nitro to hydroxylamine :

-

Partial reduction with Zn/NH₄Cl produces 4-(1-methyl-1H-pyrazol-4-yl)-2-hydroxylaminoaniline, a reactive intermediate for azide synthesis .

Stability and Side Reactions

-

Thermal decomposition : Above 200°C, the nitro group decomposes exothermically, releasing NOₓ gases.

-

Photoreactivity : UV exposure induces radical formation, leading to dimerization at the pyrazole N-position .

This compound’s versatility in reduction, substitution, and cyclization reactions makes it valuable for synthesizing bioactive heterocycles. Strategic functionalization at the nitro or aniline sites enables tailored modifications for drug discovery and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block:

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of potential anti-inflammatory and anticancer agents.

Mechanism of Action:

The compound may exert its effects by inhibiting specific enzymes or receptors. For instance, pyrazole derivatives are known to inhibit kinases involved in cell signaling pathways, which can be pivotal in cancer treatment.

Case Study: Anticancer Activity

A study explored the anticancer properties of pyrazole derivatives, including those derived from this compound. Results indicated significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Materials Science

Development of Organic Semiconductors:

Due to its electronic properties, this compound is investigated for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport makes it a candidate for improving the efficiency of electronic devices.

Data Table: Electronic Properties Comparison

| Compound | Electron Mobility (cm²/V·s) | Band Gap (eV) |

|---|---|---|

| This compound | 0.5 | 2.3 |

| Other Pyrazole Derivative | 0.3 | 2.5 |

Organic Synthesis

Intermediate for Heterocyclic Compounds:

This compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Chemical Reactions Involving the Compound

- Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas with palladium catalyst.

- Substitution: It can undergo electrophilic aromatic substitution due to the presence of the nitro group.

Case Study: Synthesis of New Heterocycles

Research has demonstrated that derivatives of this compound can be synthesized to create new heterocycles with enhanced biological activities, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazole derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular targets.

Comparison with Similar Compounds

Key Findings

Substituent Effects on Properties :

- Electronic Effects : The nitro group is strongly electron-withdrawing, but substituents like pyrazole (moderately electron-withdrawing) or piperazinyl (electron-rich due to nitrogen lone pairs) alter the aromatic ring's electronic environment. This impacts reactivity in downstream reactions, such as nitro group reduction or cyclization .

- Physical Properties : Piperazinyl derivatives (e.g., 4a and 4b) exhibit higher molecular weights and melting points compared to the pyrazole-containing compound, suggesting improved crystallinity and stability .

Synthetic Methodologies :

- Microwave synthesis (used for the target compound) offers advantages in efficiency and yield (85%) compared to conventional methods like N-alkylation or acylation .

- High yields (>90%) are achievable with piperazinyl analogs, likely due to the stability of the piperazine moiety during synthesis .

Biological Relevance: Piperazinyl derivatives (e.g., 4a and 4b) are highlighted as anticancer agents, with structural features that enhance solubility and target affinity .

Stability Considerations :

- Sulfur-containing analogs (e.g., 4-(Methylsulfanyl)-2-nitroaniline) may exhibit lower oxidative stability compared to nitrogen-based substituents, limiting their utility in biological settings .

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrazole ring, a nitro group, and an aniline moiety, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step includes the condensation of hydrazine with suitable carbonyl compounds.

- Nitration : The introduction of the nitro group is achieved through electrophilic aromatic substitution.

- Aniline Derivative Formation : The final product is obtained by coupling the pyrazole derivative with an appropriate aniline compound.

Antitumor Activity

Research has demonstrated that compounds containing pyrazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 15.5 | Induction of apoptosis through mitochondrial pathways |

| Related Pyrazole Derivative | MCF-7 | 12.3 | Cell cycle arrest at G1 phase |

Studies indicate that this compound can modulate apoptotic pathways by upregulating pro-apoptotic factors such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have been shown to exhibit notable antibacterial effects against various strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. freundii | 64 |

These findings suggest that the compound may interfere with microbial cell wall synthesis or function through oxidative stress mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways and caspase activation.

- Antibacterial Action : It disrupts bacterial cell membranes and inhibits essential enzymatic functions.

- Cell Cycle Modulation : It affects cell cycle progression, particularly causing G1 phase arrest in tumor cells.

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines:

Study Overview

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Methodology : SRB assay was employed to determine cell viability post-treatment.

Results

The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Q & A

Q. What challenges arise in ensuring high purity for nitroaromatic compounds, and how are they addressed?

- Methodology : Nitro groups often form explosive impurities (e.g., dinitro derivatives). Safety protocols include:

- Chromatography : Gradient elution (hexane → EtOAc) separates nonpolar impurities.

- Recrystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.